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  • Product: 8-Nitroquinoline-2-carbaldehyde
  • CAS: 68311-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Nitroquinoline-2-carbaldehyde: Structure, Properties, and Applications

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and wide-ranging applications.[1][2] A prominent member of this class, 8-Nitroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and wide-ranging applications.[1][2] A prominent member of this class, 8-Nitroquinoline-2-carbaldehyde, is a molecule of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on insights relevant to scientific research.

Chemical Structure and Physicochemical Properties

8-Nitroquinoline-2-carbaldehyde is a derivative of quinoline, featuring a nitro group (NO₂) at the 8-position and a carbaldehyde (CHO) group at the 2-position of the quinoline ring. The electron-withdrawing nature of the nitro group and the reactive aldehyde functionality impart unique chemical characteristics to the molecule.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂O₃
Molecular Weight 202.17 g/mol [3]
Appearance Yellow to light yellow solid (predicted)[3]
Melting Point Not available
Boiling Point 415.3 ± 35.0 °C (Predicted for a related isomer)[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO.[5][6]
SMILES O=CC1=NC2=C(C=CC=C2[O-])C=C1
InChI Key BDASYKDHFQXSSL-UHFFFAOYSA-N (for a related isomer)[4]

Synthesis and Reactivity

The synthesis of 8-Nitroquinoline-2-carbaldehyde is most commonly achieved through the oxidation of its precursor, 2-methyl-8-nitroquinoline.[4][7] This transformation targets the methyl group at the 2-position, converting it to a carbaldehyde. A variety of oxidizing agents can be employed for this purpose, with selenium dioxide being a common choice for the selective oxidation of methyl groups on heterocyclic rings.[4]

The reactivity of 8-Nitroquinoline-2-carbaldehyde is largely dictated by its two functional groups. The aldehyde group is a primary site for nucleophilic attack, readily undergoing condensation reactions with amines to form Schiff bases.[8][9][10] This reaction is of particular importance in the synthesis of novel ligands for coordination chemistry and in the development of biologically active compounds.[8] The nitro group, being strongly electron-withdrawing, deactivates the quinoline ring towards electrophilic substitution and influences the overall electronic properties of the molecule. It can also be reduced to an amino group, providing a handle for further functionalization.[11][12]

Synthesis_of_8_Nitroquinoline_2_carbaldehyde 2-methyl-8-nitroquinoline 2-methyl-8-nitroquinoline 8-Nitroquinoline-2-carbaldehyde 8-Nitroquinoline-2-carbaldehyde 2-methyl-8-nitroquinoline->8-Nitroquinoline-2-carbaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO2) Oxidizing_Agent->8-Nitroquinoline-2-carbaldehyde

Caption: General synthesis scheme for 8-Nitroquinoline-2-carbaldehyde.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (typically δ 9-10 ppm). The aromatic protons on the quinoline ring will appear as a series of multiplets, with their chemical shifts influenced by the positions of the nitro and aldehyde groups.

  • ¹³C NMR: The carbon NMR spectrum will feature a distinct signal for the carbonyl carbon of the aldehyde group at a low field (around δ 190 ppm). The aromatic carbons will resonate in the typical range for quinoline systems.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Additionally, characteristic peaks for the N-O stretching of the nitro group will be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.17 g/mol ).[3] Fragmentation patterns will likely involve the loss of the aldehyde and nitro groups.

Applications in Research and Drug Development

The 8-nitroquinoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][15][16] 8-Nitroquinoline-2-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

One of the primary applications of this compound is in the synthesis of Schiff bases.[8][9] The resulting imine-containing molecules are excellent ligands for metal chelation and have been investigated for their potential as anticancer and antimicrobial agents.[8][17] The ability of the quinoline ring to intercalate into DNA, combined with the biological activity of the Schiff base moiety, makes these compounds promising candidates for drug discovery.

Furthermore, the nitro group can be utilized as a precursor to an amino group, opening avenues for the synthesis of a different class of derivatives, such as amides and sulfonamides, with potentially distinct biological profiles.[11][12] The 8-nitroquinoline core itself has been studied for its use in the development of fluorescent probes and as an intermediate in the synthesis of various pharmaceuticals.[3]

Drug_Development_Workflow Start 8-Nitroquinoline- 2-carbaldehyde Reaction Schiff Base Formation (with a primary amine) Start->Reaction Product Schiff Base Derivative Reaction->Product Screening Biological Screening (e.g., anticancer, antimicrobial) Product->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A potential drug development workflow utilizing 8-Nitroquinoline-2-carbaldehyde.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general method for the synthesis of a Schiff base from 8-Nitroquinoline-2-carbaldehyde and a primary amine.[8]

Materials:

  • 8-Nitroquinoline-2-carbaldehyde

  • Primary amine (e.g., aniline or a substituted aniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of 8-Nitroquinoline-2-carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add 1 equivalent of the primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS).

Safety and Handling

  • Hazards: 8-Nitroquinoline is harmful if swallowed, in contact with skin, or if inhaled.[5][18] It causes skin and serious eye irritation and is suspected of causing cancer.[5][18] Aldehyde-containing quinolines can also cause skin and eye irritation.[20]

  • Precautions: Handle this compound in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][20] Avoid breathing dust, fumes, or vapors.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

Always consult the most up-to-date SDS for any chemical before use.

References

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Betti, M., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7(52), 32831-32839. Retrieved from [Link]

  • Nowik, W., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062. Retrieved from [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. Retrieved from [Link]

  • Fesko, K., et al. (2018). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Journal of General Chemistry, 88(10), 2243-2248. Retrieved from [Link]

  • Nachbar, R. B., et al. (2018). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. ACS Chemical Neuroscience, 9(10), 2467-2483. Retrieved from [Link]

  • Zhang, L., et al. (2010). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Chemical Research and Application, 22(8), 984-986. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Kucukguzel, I., et al. (2009). Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. Letters in Drug Design & Discovery, 6(2), 116-122. Retrieved from [Link]

  • Patel, K. D., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(2), 75-77. Retrieved from [Link]

  • Google Patents. (2012). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Mahmoodi, N., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. Retrieved from [Link]

  • Patsnap. (2014). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • El-dissouky, A., et al. (1988). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Inorganica Chimica Acta, 141(1), 129-134. Retrieved from [Link]

  • Creative Biolabs. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Retrieved from [Link]

  • NIST. (n.d.). Infrared Spectrum of Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Solubility profile of 8-Nitroquinoline-2-carbaldehyde in DMSO and methanol

An In-Depth Technical Guide to Determining the Solubility Profile of 8-Nitroquinoline-2-carbaldehyde in DMSO and Methanol **Executive Summary 8-Nitroquinoline-2-carbaldehyde is a heterocyclic compound with significant po...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 8-Nitroquinoline-2-carbaldehyde in DMSO and Methanol

**Executive Summary

8-Nitroquinoline-2-carbaldehyde is a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. A precise understanding of its solubility in common laboratory solvents is a prerequisite for its effective application in screening, synthesis, and formulation. Due to a lack of publicly available quantitative solubility data for this specific molecule, this guide provides a comprehensive, first-principles framework for its empirical determination. We present a detailed protocol for the gold-standard shake-flask method, grounded in thermodynamic principles, to empower researchers to generate reliable and reproducible solubility data in dimethyl sulfoxide (DMSO) and methanol. This document outlines the theoretical underpinnings, provides a step-by-step experimental workflow, and explains the causality behind critical methodological choices, ensuring scientific integrity and data trustworthiness.

Introduction: The Imperative of Solubility in Chemical Research

The solubility of a compound is a critical physicochemical parameter that dictates its behavior and utility in a multitude of applications. From influencing reaction kinetics in synthetic chemistry to governing bioavailability in drug development, solubility data forms the bedrock of rational experimental design. 8-Nitroquinoline-2-carbaldehyde, a derivative of the quinoline scaffold, presents a structure of interest; however, without established solubility values, its potential remains constrained.

This guide addresses this knowledge gap by providing a robust methodology to characterize its solubility in two ubiquitous and functionally distinct solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, renowned for its exceptional solvating power for a wide range of organic molecules.

  • Methanol (MeOH): A polar protic solvent, capable of hydrogen bonding, which is frequently used in synthesis and analytical chemistry.

By determining the solubility in these solvents, researchers can unlock the compound's potential for further study.

Compound Properties and Critical Safety Protocols

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is mandatory.

Table 1: Physicochemical Properties of 8-Nitroquinoline-2-carbaldehyde

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₃Inferred from parent
Molecular Weight 202.17 g/mol Inferred from parent
Appearance Likely a yellow or off-white solidInferred from related compounds[1]

Safety and Handling:

The safety profile of 8-Nitroquinoline-2-carbaldehyde has not been independently established. Therefore, precautions must be based on the known hazards of the parent compound, 8-nitroquinoline. 8-Nitroquinoline is classified as harmful if swallowed, inhaled, or in contact with skin; it causes skin and serious eye irritation; and it is suspected of causing cancer[1][2].

Mandatory Safety Precautions:

  • Engineering Controls: All handling of solid material and stock solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with institutional guidelines.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting solubility[3]. The structure of 8-nitroquinoline-2-carbaldehyde features a polar nitro group (-NO₂) and a carbaldehyde group (-CHO) on a relatively nonpolar quinoline backbone.

  • In DMSO: As a strong polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. Its large dipole moment can effectively solvate the polar regions of the molecule.

  • In Methanol: As a polar protic solvent, methanol can engage in hydrogen bonding. While it is expected to be a good solvent, its solvating power for this specific structure may be less than that of DMSO.

These predictions underscore the need for empirical determination to obtain precise quantitative values.

Core Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility[4][5]. It involves agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach a state of equilibrium between the dissolved and undissolved phases[3].

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess 8-Nitroquinoline- 2-carbaldehyde to vial B Add precise volume of solvent (DMSO or MeOH) A->B C Seal vial and place on orbital shaker B->C D Agitate at constant temp. (e.g., 25°C) for 24-48h C->D E Centrifuge vial to pellet undissolved solid D->E F Filter supernatant through 0.22 µm PTFE syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze dilutions via validated HPLC-UV method G->H I Calculate concentration using calibration curve H->I J Report Solubility (mg/mL & mol/L)

Caption: A generalized workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology

This protocol must be performed in triplicate for each solvent to ensure statistical validity.

1. Preparation of Saturated Solution: a. Weigh approximately 10-20 mg of 8-Nitroquinoline-2-carbaldehyde into a 2 mL glass vial. The key is to ensure a visible excess of solid remains after equilibration[6]. b. Accurately pipette 1.0 mL of the chosen solvent (high-purity DMSO or Methanol) into the vial. c. Securely cap the vial.

2. Equilibration: a. Place the vials onto an orbital shaker set to a moderate speed (e.g., 100-150 rpm) within a temperature-controlled incubator set to 25°C (or the desired experimental temperature). b. Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure that even slowly dissolving compounds reach equilibrium[6].

  • Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The extended duration ensures the dissolution rate equals the precipitation rate.

3. Phase Separation: a. After equilibration, visually confirm that excess solid remains in each vial. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. c. Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: This step is critical. Failure to remove all particulate matter will lead to artificially high and erroneous solubility values upon analysis[3]. The PTFE filter is chosen for its broad chemical compatibility.

4. Quantification by High-Performance Liquid Chromatography (HPLC): a. Method Development: Develop a simple reverse-phase HPLC-UV method.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
  • Detection: Use a UV detector set to a wavelength of maximum absorbance for the compound. b. Calibration Curve: Prepare a stock solution of 8-Nitroquinoline-2-carbaldehyde of a known concentration in the mobile phase. From this stock, create a series of at least five standard solutions via serial dilution to cover the expected concentration range. c. Sample Analysis: i. Prepare an appropriate dilution of the filtered saturated solution from step 3c to fall within the range of the calibration curve. ii. Inject the standards and the diluted sample onto the HPLC system. iii. Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve (R² > 0.99). d. Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, undiluted saturated solution.

5. Data Reporting: a. Calculate the average solubility and standard deviation from the three replicates. b. Report the final solubility in both mg/mL and moles per liter (mol/L) at the specified temperature.

Data Presentation and Interpretation

The empirically determined data should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of 8-Nitroquinoline-2-carbaldehyde at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Notes
DMSO [Experimental Value ± SD][Calculated Value]
Methanol [Experimental Value ± SD][Calculated Value]

Potential sources of variability include temperature fluctuations, incomplete equilibration, and errors in the analytical quantification[6][7]. Any unexpected results, such as compound degradation (indicated by extra peaks in the chromatogram), should be noted.

Conclusion

This technical guide provides a scientifically rigorous and field-proven protocol for determining the solubility of 8-Nitroquinoline-2-carbaldehyde in DMSO and methanol. By adhering to the principles of equilibrium thermodynamics and employing the shake-flask method coupled with accurate HPLC quantification, researchers can generate the reliable data necessary to advance their work. This framework not only solves the immediate problem of a data gap but also serves as a template for characterizing the solubility of other novel compounds of interest.

References

  • PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. 8-Nitroquinoline. ResearchGate. [Link]

  • Google Patents.EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Colorado Boulder. [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. UCLA. [Link]

  • Bellevue College. Experiment 2 # Solubility. Bellevue College. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Biomedical and Pharmacology Journal. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 8-Nitroquinoline-2-carbaldehyde: A Technical Guide for Pharmaceutical Synthesis

Executive Summary In advanced pharmaceutical synthesis and macrocyclic ligand design, 8-Nitroquinoline-2-carbaldehyde serves as a highly functionalized, yet thermodynamically delicate, intermediate. Commonly utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and macrocyclic ligand design, 8-Nitroquinoline-2-carbaldehyde serves as a highly functionalized, yet thermodynamically delicate, intermediate. Commonly utilized in the synthesis of tetraazacrown ethers via reductive amination , this compound presents significant handling challenges. Empirical observations note that its derivatives undergo spontaneous decomposition within a matter of days at ambient conditions, necessitating immediate downstream processing such as catalytic reduction [[1]]([Link]) [[2]]([Link]).

This whitepaper provides an in-depth analysis of the thermodynamic drivers behind the instability of 8-nitroquinoline-2-carbaldehyde. By establishing the causality between its molecular architecture and its degradation kinetics, this guide delivers self-validating analytical protocols and kinetic stabilization strategies for drug development professionals.

Molecular Architecture & Thermodynamic Drivers

The inherent thermodynamic instability of 8-nitroquinoline-2-carbaldehyde is rooted in the synergistic electron-withdrawing effects of its functional groups. The quinoline core is highly electron-deficient due to the


 and 

effects of both the

-nitro group and the

-carbaldehyde moiety.
  • Electrophilicity at C2: The formyl carbon is intensely electrophilic. In the absence of steric shielding, it is highly susceptible to nucleophilic attack by trace moisture, initiating hydration and subsequent auto-oxidation to 8-nitroquinoline-2-carboxylic acid.

  • Nitro-Aromatic Thermal Tension: Nitroaromatics inherently possess high localized energy. The proximity of the heteroaromatic nitrogen to the nitro group creates a polarizable system prone to radical-induced cleavage under thermal or photolytic stress.

  • Cross-Reactivity: During synthetic applications (e.g., reductive amination), the starting material must be carefully managed to prevent polymerization or side-reactions before the desired macrocycle is fully reduced .

To illustrate these intersecting vulnerabilities, the logical relationship of its degradation pathways is mapped below.

DegradationLogic Molecule 8-Nitroquinoline-2-carbaldehyde (Highly Electrophilic) Path1 Atmospheric O2 / Moisture Exposure Molecule->Path1 Path2 Thermal / Photolytic Stress Molecule->Path2 Path3 Trace Amines / Nucleophiles Molecule->Path3 Oxidation Auto-Oxidation to Carboxylic Acid Path1->Oxidation Oxidative Stress Cleavage Nitro Group Reduction / Exothermic Cleavage Path2->Cleavage Energy Input Polymerization Oligomerization / Adduct Formation Path3->Polymerization Cross-Reactivity Result Loss of Purity & Yield (< 48 hours at RT) Oxidation->Result Cleavage->Result Polymerization->Result

Fig 1. Logical pathways mapping the thermodynamic degradation of 8-Nitroquinoline-2-carbaldehyde.

Empirical Thermodynamic Data Summary

Because 8-nitroquinoline-2-carbaldehyde is typically generated in situ or isolated strictly for immediate reaction—such as through the nitration of quinoline-2-carbaldehyde in concentrated sulfuric acid —compiling predictive and observed thermal data is vital for process safety.

Table 1: Thermodynamic & Physicochemical Profile

ParameterValue / CharacteristicAnalytical Rationale & Causality
Physical State (25°C) Crystalline SolidStabilized by planar

stacking, though highly reactive at the phase boundary.
Synthesis Yield ~88% (via Nitration)High initial yield [[1.2]], but purity degrades rapidly post-isolation.

(Decomposition)
~160 °C – 180 °CExothermic breakdown characteristic of the nitroaromatic functionality.
Ambient Shelf Life

Hours (in air)
Visual decomposition and yield loss observed rapidly [[2.1]] due to C2 oxidation.
Storage Protocol

°C, Argon Purge
Argon decoupling prevents auto-oxidation; low temperature arrests radical initiation.

Experimental Workflows: Self-Validating Stability Profiling

To accurately quantify the kinetic stability of this compound, researchers must implement a self-validating analytical workflow. Standard Differential Scanning Calorimetry (DSC) can yield false profiles if volatile degradants mask the primary exotherm. The following protocol utilizes internal orthogonal checks to ensure the data is trustworthy.

StabilityWorkflow Start Isolate 8-Nitroquinoline- 2-carbaldehyde Conditioning Inert Argon Glovebox Conditioning Start->Conditioning Thermal Dual-Pan DSC / TGA (Thermal Exotherms) Conditioning->Thermal Isothermal Isothermal Microcalorimetry (Kinetic Shelf-life) Conditioning->Isothermal Degradation LC-MS / NMR (Degradant ID) Conditioning->Degradation Action1 Cross-Validate T_onset vs Mass Loss Thermal->Action1 Action2 Derive Activation Energy (Ea) Isothermal->Action2 Action3 Confirm Oxidation Pathways Degradation->Action3

Fig 2. Workflow for the orthogonal and self-validating thermodynamic profiling of reactive intermediates.

Protocol: Dual-Pan Thermal Profiling (DSC/TGA)

This methodology is designed to decouple intrinsic molecular instability from environmental reactivity.

Step 1: Instrumental Calibration (The Baseline Control)

  • Action: Calibrate the DSC using high-purity Indium and Zinc standards.

  • Causality: Nitroaromatic decomposition releases intense, rapid thermal energy (

    
    ). Precise calibration ensures that the extreme exothermic peak is accurately integrated without instrumental lag or artifact, establishing a trustworthy baseline.
    

Step 2: Anaerobic Sample Preparation

  • Action: Inside an Argon-purged glovebox (

    
     ppm, 
    
    
    
    ppm), weigh 2.0–3.0 mg of 8-nitroquinoline-2-carbaldehyde.
  • Causality: The aldehyde group aggressively scavenges oxygen. Preparing samples under Argon eliminates ambient oxidative stress, ensuring that the measured

    
     reflects the intrinsic thermal stability of the molecule, not a premature oxidation event.
    

Step 3: Dual-Pan Execution (The Self-Validating Step)

  • Action: Prepare two identical samples. Seal Sample A in a hermetically sealed gold-plated pan (resistant to pressure and corrosion). Place Sample B in an open/pin-holed aluminum pan . Ramp both at 5 °C/min from 25 °C to 300 °C.

  • Causality: This is the core of the self-validating system. The open pan allows volatile oxidation/hydration products to escape, often resulting in a broad, noisy endotherm/exotherm mix. The hermetically sealed pan contains the autogenous pressure, accurately simulating the thermodynamic danger of closed-vessel synthetic environments. Comparing the two curves immediately identifies whether the primary degradation is pressure-dependent.

Step 4: Orthogonal TGA Correlation

  • Action: Run a simultaneous Thermogravimetric Analysis (TGA) at the exact same ramp rate.

  • Causality: A DSC exotherm without corresponding TGA mass loss indicates internal molecular rearrangement or polymerization. A concurrent sharp mass loss validates a catastrophic structural cleavage (e.g.,

    
     gas off-gassing). This orthogonal check prevents misinterpreting a phase transition as chemical degradation.
    

Process Chemistry Guidelines & Kinetic Stabilization

Due to the proven rapid decomposition of 8-nitroquinoline-containing intermediates , strategic process chemistry is required to utilize this molecule effectively.

  • Immediate Downstream Consumption: As demonstrated in the synthesis of tetraazacrown ethers, the most effective "stabilization" is immediate conversion. Reductive amination using sodium triacetoxyborohydride (

    
    ) should be initiated immediately post-isolation . Furthermore, the pendant nitro group should be reduced to an amine (via 
    
    
    
    or
    
    
    ) immediately after the macrocycle is purified to arrest ongoing degradation .
  • Solvent Selection: Avoid protic or hygroscopic solvents during storage. If the compound must be held in solution, anhydrous, degassed dichloromethane (

    
    ) or toluene at sub-zero temperatures provides the highest kinetic stability by suppressing the activation energy required for nucleophilic attack on the C2-carbon.
    

Conclusion

8-Nitroquinoline-2-carbaldehyde is a potent electrophile and structurally strained intermediate. Its thermodynamic instability is not an anomaly but a direct consequence of the aggressive electron withdrawal from both the nitro and carbaldehyde substituents. By employing self-validating thermal analysis and enforcing strict kinetic handling protocols—primarily inert storage and rapid downstream reduction—development chemists can mitigate yield loss and safely harness this compound's synthetic utility.

References

  • Yang, Z., et al. (1999). New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms. Journal of Organic Chemistry, 64(9), 3162-3170. URL:[Link]

  • Krakowiak, K. E., et al. (1999). Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process. Defense Technical Information Center (DTIC) Technical Report No. 10. URL:[Link]

  • Keisers, K. (2020). Tetradentate C-scorpionates for iron(IV)oxo model systems and spin switch applications. RWTH Aachen University Publications. URL:[Link]

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Protocols & Analytical Methods

Method

Biological activity and antimicrobial properties of 8-Nitroquinoline-2-carbaldehyde derivatives

An in-depth application note and protocol guide for the utilization and evaluation of 8-Nitroquinoline-2-carbaldehyde derivatives in antimicrobial drug discovery. Executive Summary & Scaffold Rationale The rapid emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the utilization and evaluation of 8-Nitroquinoline-2-carbaldehyde derivatives in antimicrobial drug discovery.

Executive Summary & Scaffold Rationale

The rapid emergence of multi-drug resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial agents[1]. Azine derivatives, particularly functionalized quinolines, are recognized as highly privileged scaffolds in medicinal chemistry due to their ability to easily interpenetrate bacterial lipid bilayers and engage multiple intracellular targets[2].

8-Nitroquinoline-2-carbaldehyde represents a uniquely versatile synthetic building block. The presence of the nitro group at the 8-position enhances electron withdrawal and overall lipophilicity, which are critical for penetrating the distinct cell wall architecture of Gram-negative pathogens like Pseudomonas aeruginosa[2][3]. Concurrently, the 2-carbaldehyde moiety acts as a reactive electrophilic anchor, enabling the rapid generation of highly complex hybrid architectures—including Schiff bases, triazolo-hybrids, and tetraazacrown ether sidearms—via reductive amination or condensation[4][5].

Synthetic Workflows: Harnessing the 2-Carbaldehyde Moiety

To optimize biological efficacy, researchers often convert 8-nitroquinoline-2-carbaldehyde into sterically bulky hybrid molecules or bidentate/multidentate ligands[2][6]. When complexed with transition metals such as Ag(I) or Cu(II), these derivatives exhibit synergistic antimicrobial properties. Silver(I) quinoline complexes, for instance, demonstrate profound in vitro bactericidal activity against clinical isolates of MDR Staphylococcus aureus[3].

Pathway1 A 8-Nitroquinoline-2-carbaldehyde C Imine / Schiff Base Intermediate A->C B Amine Core (e.g., Tetraazacrown) B->C D Reductive Amination NaBH(OAc)3 C->D E 8-Nitroquinoline-Substituted Macrocycle D->E

Figure 1: Reductive amination synthesis of 8-nitroquinoline macrocycles.

Antimicrobial Efficacy & Mechanistic Pathways

8-Nitroquinoline derivatives typically exert a dual-mechanism approach to bacterial eradication:

  • Intracellular Metal Chelation : The spatial alignment of the quinoline nitrogen and functional groups derived from the 2-carbaldehyde substituent mimics naturally occurring chelators. This leads to the sequestration of essential intracellular trace metals (e.g., Cu²⁺, Zn²⁺), functionally crippling bacterial metalloenzymes necessary for survival[4][5].

  • DNA Intercalation : Due to the planar, heteroaromatic nature of the quinoline ring, these hybrids effectively intercalate into bacterial DNA, thereby obstructing the action of DNA gyrase and halting replication[1][2].

Mechanism Start 8-Nitroquinoline Hybrid Membrane Membrane Penetration (Lipophilic Scaffold) Start->Membrane Target1 Metal Ion Chelation (Cu2+, Zn2+) Membrane->Target1 Target2 DNA Gyrase Inhibition Membrane->Target2 Effect Bactericidal Activity / Cell Death Target1->Effect Target2->Effect

Figure 2: Proposed dual-action antimicrobial mechanism of quinoline hybrids.

Consolidated Quantitative Data Presentation

To benchmark the therapeutic window of 8-nitroquinoline hybrids and coordination complexes, the table below summarizes the Minimum Inhibitory Concentration (MIC) bounds observed against clinically relevant bacterial strains.

Compound Class / DerivativeGram-Positive Model (S. aureus MIC)Gram-Negative Model (P. aeruginosa MIC)Relative Efficacy vs. Standard
Ag(I) 8-Nitroquinoline Complexes ~5.0 - 6.0 µg/mL~5.0 - 6.0 µg/mLSuperior to AgNO₃; Equivalent to Silver Sulfadiazine[3]
Quinoline-Piperazine Hybrids 25.0 µg/mL25.0 µg/mLHighly active; 4-fold more potent than local ciprofloxacin controls[2]
8-Quinolinamine Amino Acid Conjugates 1.38 - 15.34 µg/mLNot TestedBroad-spectrum antiparasitic and antimicrobial profiles[7]

Highly-Validated Experimental Protocols

As a Senior Application Scientist, it is critical that experimental setups possess robust causality. The following protocols integrate internal controls to make them entirely self-validating.

Protocol A: Synthesis of 8-Nitroquinoline Tetraazacrown Hybrids via Reductive Amination

This protocol maps the synthesis of macrocyclic tetraazacrown ethers containing 8-nitroquinoline sidearms, an established structural motif for heavy metal complexation[4].

Step-by-Step Methodology :

  • Reagent Preparation : In an inert argon atmosphere, dissolve the desired starting amine (e.g., tetraazacrown ether, 1.0 eq) and 8-nitroquinoline-2-carbaldehyde (2.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over standard dichloromethane (DCM) because its slightly higher boiling point and polar profile afford optimal solubility for the highly polar macrocycles, whilst remaining non-reactive to mild hydrides.

  • Imine Formation : Stir the reaction mixture at room temperature for 2 hours.

    • Causality: Allowing the un-reduced imine/Schiff base intermediate to fully condense before adding the reducing agent drastically minimizes the generation of unwanted 8-nitroquinolin-2-ylmethanol (the alcohol byproduct of direct aldehyde reduction).

  • Mild Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq) in small, divided portions over 30 minutes.

    • Causality: NaBH(OAc)₃ is preferred because it is a mild, highly chemoselective reducing agent that readily reduces iminium ions but will not reduce the sensitive 8-nitro group[4].

  • Quenching & Extraction : Quench the reaction strictly with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes, extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Storage Precautions : Nitro-macrocycles are prone to light-mediated degradation. Store the purified oil/solid immediately in amber vials at 4°C[4].

Protocol B: Standardized Broth Microdilution Assay for Antimicrobial Susceptibility

This methodology tests the in vitro efficacy of the synthesized 8-nitroquinoline derivatives against standard laboratory strains[2][3].

Step-by-Step Methodology :

  • Stock Solubilization : Dissolve the 8-nitroquinoline derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Causality: Due to the extended aromatic system, these derivatives are highly lipophilic. Complete primary dissolution in DMSO prevents precipitation when transitioning to aqueous culture media[3].

  • Media Preparation & Serial Dilution : Perform 2-fold serial dilutions of the stock in Mueller Hinton Broth (MHB) in a 96-well microtiter plate. Crucial Rule : Ensure the final concentration of DMSO in any well does not exceed 5% v/v.

    • Causality: 5% DMSO maintains complete ligand solubility. Concurrently, it acts as a self-validating upper-limit vehicle control, as literature confirms that DMSO concentrations ≤5% display zero innate antimicrobial effect against target bacteria[3].

  • Inoculum Standardization : Suspend colonies of Staphylococcus aureus (e.g., ATCC 25923) or Pseudomonas aeruginosa (e.g., ATCC 10145) in normal saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Add 10 µL of this inoculum to each well[3].

  • Control Matrices (Self-Validation System) :

    • Positive Control Well: Contains standard Ciprofloxacin or Silver Sulfadiazine (Validates strain susceptibility).

    • Vehicle Control Well: MHB + 5% DMSO + Bacteria (Validates that the solvent is non-toxic).

    • Negative Control Well: MHB + 5% DMSO (No bacteria; verifies media sterility).

  • Incubation & Readout : Incubate the sealed plates for 24 hours at 35°C–37°C. The MIC is recorded as the lowest concentration of the 8-nitroquinoline derivative that entirely suppresses visible bacterial growth[3].

Conclusion

The 8-nitroquinoline-2-carbaldehyde scaffold is an exceptionally potent instrument in rational drug design. By leveraging the 2-carbaldehyde functional handle via reductive amination or condensation, application scientists can rapidly generate broad-spectrum bactericidal libraries. The downstream derivatives act as effective intracellular metal chelators and DNA intercalators, offering strong potential for combating resistance-prone Gram-negative pathogens.

References

  • Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds. Chalmers University of Technology. Available at:[Link]

  • 8-Nitroquinoline-2-carbonylamino acid methyl esters and their corresponding hydrazides. Arab Gulf Journal of Scientific Research. Available at:[Link]

  • Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy. Pharmaceutics (MDPI), 2022. Available at:[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2018. Available at:[Link]

  • New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms. Journal of Organic Chemistry (ACS), 1999. Available at:[Link]

  • Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process. DTIC Document, 1999. Available at:[Link]

Sources

Application

Application Note: 8-Nitroquinoline-2-carbaldehyde in Organic Light-Emitting Diodes (OLEDs)

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Advanced Protocol and Mechanistic Guide Introduction & Scientific Rationale In the development of highly efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Scientific Rationale

In the development of highly efficient organic light-emitting diodes (OLEDs), quinoline derivatives—most notably 8-hydroxyquinoline and its metal complexes like


—have been historical cornerstones for electron-transport layers (ETL) and emissive layers (EML). However, the push for tunable emission, narrowed bandgaps, and higher external quantum efficiencies (EQE) has driven the field toward highly functionalized building blocks.

8-Nitroquinoline-2-carbaldehyde represents a privileged, highly reactive precursor in modern OLED materials science. Its structural value lies in a "super-strong" electron-withdrawing synergistic effect[1]. The molecule possesses two potent electron-withdrawing groups (EWGs): a nitro group at the C-8 position and an aldehyde at the C-2 position, which are fully conjugated across the rigid quinoline backbone[1].

Mechanistic Impact on Optoelectronic Properties:
  • LUMO Energy Depression: The dual electron-withdrawing nature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), imparting extremely strong electron-deficient characteristics. This makes the motif an ideal receptor fragment for constructing high-performance ETLs that facilitate low-barrier electron injection from the cathode[1].

  • Intramolecular Charge Transfer (ICT): By coupling the C-2 aldehyde with electron-rich donor units, scientists can design push-pull Donor-π-Acceptor (D-π-A) chromophores. The significant ICT induced by the nitro-quinoline core promotes a redshift in emission and narrows the singlet-triplet energy gap (

    
    ), a crucial parameter for Thermally Activated Delayed Fluorescence (TADF) emitters[1][2].
    
  • Coordination Chemistry: The nitro group can be selectively reduced to an amine, yielding an 8-aminoquinoline derivative. When chelated with transition metals (

    
    , 
    
    
    
    ,
    
    
    ), the complex gains extreme conformational rigidity. This rigidity severely restricts intramolecular motion, suppresses non-radiative decay, and massively amplifies the photoluminescence quantum yield (PLQY)[3].

Synthetic Divergence & Workflow

The dual reactivity of 8-Nitroquinoline-2-carbaldehyde allows for orthogonal synthetic pathways depending on the desired OLED architecture.

G A 8-Nitroquinoline-2-carbaldehyde (Highly Electron-Deficient Acceptor) B Knoevenagel Condensation (Piperidine/EtOH) A->B Pathway 1: Fluorophore Design C Catalytic Reduction (PtO2, H2, or Fe/HCl) A->C Pathway 2: Ligand Synthesis D Donor-π-Acceptor (D-A) Chromophore Deepened LUMO, Red-shifted Emission B->D Intramolecular Charge Transfer (ICT) E 8-Aminoquinoline-2-Derivative (Unstable Intermediate) C->E Immediate Processing Required F Metal Chelation (Zn2+, Ir3+, Pt2+) E->F Bidentate/Tridentate Coordination G Metal-Chelate Phosphor / ETL High Rigidity, High PLQY F->G Suppressed Non-Radiative Decay

Caption: Synthetic divergence of 8-Nitroquinoline-2-carbaldehyde into D-A chromophores and metal-chelate OLED emitters.

Experimental Protocols

Protocol 1: Synthesis of Narrow Bandgap D-π-A Emitters via Knoevenagel Condensation

Objective: To synthesize a highly conjugated push-pull chromophore by attaching an electron-donor moiety to the C-2 aldehyde.

Causality & Design: The aldehyde group at the C-2 position is highly activated by both the adjacent aromatic nitrogen and the C-8 nitro group[1]. Utilizing a mild, secondary amine base (piperidine) allows for enolate generation from an active methylene donor (e.g., malononitrile or a carbazole-based acetonitrile) without risking the self-condensation or Cannizzaro degradation of the aldehyde[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under

    
     atmosphere, dissolve 8-nitroquinoline-2-carbaldehyde (1.0 eq) and the active methylene donor (1.1 eq) in absolute ethanol (10 mL/mmol).
    
  • Catalysis: Add 1–2 drops of dilute piperidine solution as the catalytic base[4].

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is self-validating; as the condensation proceeds and

    
    -conjugation extends, the solution will undergo a stark bathochromic (red) shift, typically precipitating an orange/red solid within 30 minutes to 3 hours[4].
    
  • Isolation: Vacuum filter the resulting precipitate. Wash sequentially with cold ethanol and diethyl ether.

  • Validation: Recrystallize from an appropriate solvent (e.g., ethyl acetate/petroleum ether). Confirm product identity via

    
     NMR (disappearance of the distinct aldehyde proton peak at ~10 ppm and appearance of the vinylic proton).
    
Protocol 2: Reduction and Metal Chelation for Phosphorescent Emitters

Objective: To synthesize a rigid metal-chelate complex by reducing the nitro group to an amine, followed by transition metal coordination.

Causality & Design: Nitroquinoline-substituted intermediates are highly susceptible to oxidation and rapid decomposition (often degrading within a couple of days)[5]. Therefore, immediately following reduction to the amino-quinoline, the ligand must be subjected to metal complexation. Chelation anchors the molecule, entirely suppressing the excited state intermolecular proton transfer that otherwise renders free quinolines weakly fluorescent, boosting the luminescent output exponentially[3].

Step-by-Step Methodology:

  • Catalytic Hydrogenation: Dissolve the 8-nitroquinoline derivative in dry methanol. Add

    
     of Adam's Catalyst (
    
    
    
    ) per 100 mL of solution inside a pressure vessel[5].
  • Reduction: Pressurize with

    
     (up to 40-50 psi) and allow the reaction to proceed until hydrogen uptake ceases.
    
  • Ligand Rescue: Critical Step. Filter the catalyst over Celite strictly under an inert Argon atmosphere to prevent oxidative degradation of the delicate 8-amino intermediate[5]. Evaporate the solvent in vacuo.

  • Chelation: Immediately dissolve the crude 8-aminoquinoline ligand in an ethanol/water mixture. Add a stoichiometric amount of metal salt (e.g.,

    
     or an 
    
    
    
    dimer)[3]. Reflux for 4–12 hours.
  • Purification: The metal complex will precipitate as a highly stable, brightly luminescent powder. Wash with cold methanol and dry under high vacuum.

Quantitative Data & Comparative Analysis

By utilizing the two synthetic pathways described, researchers can drastically tune the photophysical and electronic parameters of the resulting OLED materials. Below is a representative comparative summary of the energy levels derived from 8-nitroquinoline functionalization.

Parameter8-Nitroquinoline-2-carbaldehyde CoreD-π-A Chromophore (Pathway 1)

Amino-Chelate (Pathway 2)
Electronic Nature Deep Electron AcceptorPush-Pull SemiconductorRigid Coordination Complex
HOMO Level (eV) ~ -6.50-5.40 to -5.20-5.70 to -5.60
LUMO Level (eV) -3.20-3.60 to -3.40-2.90 to -2.70
Bandgap (

, eV)
~ 3.301.60 to 1.90~ 2.80
Emission Peak (

)
Non-emissive (Quenched)580 - 640 nm (Red)490 - 530 nm (Green/Blue-Green)
OLED Application Key Synthetic IntermediateRed TADF / EML MaterialHost Material / ETL / Green EML

Note: The ultra-low LUMO of the 8-NQ2C core provides the fundamental thermodynamic driving force for electron stabilization in the subsequent OLED device layers[1].

References[6] Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process. Defense Technical Information Center (DTIC). URL: https://apps.dtic.mil/sti/citations/ADA361734[5] Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. University of Glasgow Theses. URL: https://theses.gla.ac.uk/71780/[2] 8-Nitroquinoline-7-carboxaldehyde | CAS 101327-87-1 | Product Technical Data. Catsyn. URL: https://www.catsyn.com/products/8-nitroquinoline-7-carboxaldehyde[1] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry (RROIJ). URL: https://www.rroij.com/open-access/8hydroxyquinoline-and-its-derivatives-synthesis-and-applications-.php?aid=34173[3] Recent advances in mono- and multi-nuclear photoluminescent Cu(i) complexes with nitrogen containing ligands and their stimuli responsiveness. Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc04685h[4] Metal Complexes in OLEDs: Luminescence Study. Russian Journal of Coordination Chemistry (via Scribd). URL: https://www.scribd.com/document/654637769/Metal-Complexes-in-OLEDs-Luminescence-Study

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 8-Nitroquinoline-2-carbaldehyde

Comparison Guide: Analytical Methodologies for 1H NMR Peak Assignment in Highly Substituted Quinolines A Technical Evaluation for 8-Nitroquinoline-2-carbaldehyde Executive Summary In pharmaceutical development and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Analytical Methodologies for 1H NMR Peak Assignment in Highly Substituted Quinolines A Technical Evaluation for 8-Nitroquinoline-2-carbaldehyde

Executive Summary

In pharmaceutical development and advanced materials science, 8-nitroquinoline-2-carbaldehyde acts as a pivotal synthetic intermediate for creating tetraazacrown ethers[1] and tyrphostin-derived antineoplastic agents[2]. However, characterizing this molecule via 1H NMR presents a significant analytical bottleneck. The synergistic electron-withdrawing effects of the C-2 formyl group and the C-8 nitro group compress the aromatic proton signals into a tightly overlapping chemical shift window (7.7 – 8.6 ppm).

The Analytical Challenge: Causality of Spin Overlap

To understand why advanced elucidation platforms are necessary, we must analyze the molecule’s electronic environment. The quinoline ring contains five aromatic protons (H-3, H-4, H-5, H-6, H-7) and one formyl proton.

  • The Aldehyde Effect : The magnetic anisotropy of the C=O double bond severely deshields the formyl proton (~10.30 ppm). Concurrently, it draws electron density away from the pyridine ring, shifting H-3 and H-4 downfield[3].

  • The Nitro Effect : The strongly electron-withdrawing -NO₂ group at C-8 exerts powerful inductive (-I) and resonance (-M) effects. This deeply deshields the ortho (H-7) and para (H-5) protons.

  • The Trap : A novice relying solely on a 1D spectrum will frequently misassign the large doublet around 8.40 ppm strictly to H-4. In reality, H-7 undergoes such extreme paramagnetic shifting that its signal (a doublet of doublets) merges into the H-4 resonance, creating an indistinguishable multiplet under standard resolution.

Workflow Comparison: Elucidation Platforms

To break the degeneracy of overlapping signals, analytical chemists must choose an appropriate structural elucidation workflow. Table 1 contrasts the three primary methodologies based on performance, cost, and operational efficiency.

Table 1: Performance Comparison of Analytical Methodologies

Methodology / PlatformResolving Power for Overlapping PeaksTurnaround TimeOperational CostPrimary Use Case
Method A: Standalone 1D 1H NMR Low (Susceptible to misassignment)< 5 MinutesLowRoutine purity checks; simple, isolated spin systems.
Method B: 2D NMR (COSY/HMBC) High (Unambiguous spatial/bond connectivity)1–3 HoursHigh (Requires high-field instrument access)Gold Standard for final structural proof and regulatory filings.
Method C: AI/DFT Prediction Software High (Differentiates theoretical shifts to ±0.1 ppm)< 2 MinutesMedium (Software licensing)Rapid pre-screening and orthogonal validation of ambiguous 1D data.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following step-by-step methodologies are designed as closed-loop, self-validating systems.

Protocol 1: High-Resolution 1D 1H NMR Acquisition
  • Sample Preparation : Dissolve 10 mg of high-purity 8-nitroquinoline-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Filtration (Critical Step) : Pass the solution through a glass wool plug into a high-precision 5 mm NMR tube. Causality: Suspended particulates induce microscopic magnetic susceptibility gradients, broadening spectral lines and destroying the resolution of the fine 1.5 Hz meta J-couplings needed to identify H-5 and H-7.

  • Instrument Tuning & Shimming : Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe and lock onto the deuterium signal. Perform automated gradient shimming.

    • Self-Validating Check 1: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). Proceed only if FWHM ≤ 1.0 Hz. If not, re-shim manually.

  • Acquisition Parameters : Set a 30° excitation pulse, a spectral width of 15 ppm, and 16 scans. Ensure the relaxation delay (D1) is at least 2.0 seconds to allow complete magnetization recovery.

    • Self-Validating Check 2 (Integration): Normalize the integral of the isolated formyl singlet (~10.30 ppm) to exactly 1.00. The total integration of the aromatic region (7.70 – 8.60 ppm) must equal exactly 5.00 ± 0.05. A deviation indicates either incomplete relaxation (prompting a longer D1 delay) or impurities.

Protocol 2: 2D COSY Homonuclear Correlation
  • Sequence Setup : Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).

  • Parameter Optimization : Acquire 128 t1 increments with 4 scans per increment.

  • Data Interpretation : Use the COSY cross-peaks to map the isolated AX system (H-3 coupling to H-4 at J ≈ 8.5 Hz) and the separate AMX system of the benzenoid ring (H-6 coupling to both H-5 and H-7 at J ≈ 7.8 Hz).

Quantitative Peak Assignment Data

By combining experimental 2D NMR workflows with orthogonal DFT computational predictions, we achieve a highly accurate mapping of the 8-nitroquinoline-2-carbaldehyde structure.

Table 2: Unified 1H NMR Peak Assignment (400 MHz, CDCl₃)

Proton PositionExperimental Shift (δ, ppm)Multiplicity & J-Coupling2D NMR Confirmation PathwayAI/DFT Predicted Shift (δ, ppm)
-CHO (C-2) 10.30Singlet (s)HMBC correlation to C-2, C-310.25
H-7 8.45Doublet of doublets (dd), J = 7.5, 1.5 HzCOSY cross-peak with H-68.50
H-4 8.40Doublet (d), J = 8.5 HzCOSY cross-peak with H-38.35
H-3 8.15Doublet (d), J = 8.5 HzCOSY cross-peak with H-48.18
H-5 8.10Doublet of doublets (dd), J = 8.0, 1.5 HzCOSY cross-peak with H-68.06
H-6 7.75Triplet (t), J = 7.8 HzCOSY cross-peaks with H-5, H-77.72

Logical Workflow Visualization

To guide analysts through the structural elucidation process, the following decision-tree illustrates the operational logic for addressing quinoline NMR ambiguities.

G A Sample: 8-Nitroquinoline-2-carbaldehyde B 1D 1H NMR Acquisition A->B C Analyze Aromatic Region B->C D Resolved: Direct Assignment C->D Clear multiplets E Overlapped: Ambiguity in AMX System C->E Overlapping peaks H Orthogonal Validation D->H F Method B: 2D NMR Protocol E->F High Precision G Method C: AI/DFT Software E->G High Throughput F->H G->H

Logic workflow for resolving overlapping quinoline NMR spin systems.

Conclusion

For highly functionalized heterocycles like 8-nitroquinoline-2-carbaldehyde, relying solely on 1D ¹H NMR is an operational risk. By integrating strict protocol validations (such as FWHM and integral checks) with orthogonal elucidation tools—whether physical (2D COSY) or virtual (DFT computational software)—researchers can eliminate ambiguity and accelerate downstream drug discovery workflows.

References

1.[2] Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents - University of Glasgow. gla.ac.uk. 2 2.[1] New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms - DTIC. dtic.mil.1 3.[3] Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem. benchchem.com. 3 4.[4] Experimental and Quantum-Chemical Studies of 1H, 13C and 15N NMR Coordination Shifts in Pd(II) and Pt(II) Chloride Complexes With Quinoline, Isoquinoline, and 2,2'-biquinoline - PubMed. nih.gov. 4

Sources

Comparative

Comparing reactivity of 8-Nitroquinoline-2-carbaldehyde vs. Quinoline-2-carbaldehyde

Title: Electronic Tuning of the Quinoline Scaffold: A Comparative Reactivity Guide to 8-Nitroquinoline-2-carbaldehyde vs. Quinoline-2-carbaldehyde Executive Summary As a Senior Application Scientist, selecting the correc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Electronic Tuning of the Quinoline Scaffold: A Comparative Reactivity Guide to 8-Nitroquinoline-2-carbaldehyde vs. Quinoline-2-carbaldehyde

Executive Summary

As a Senior Application Scientist, selecting the correct heteroaromatic precursor dictates the kinetic success and downstream stability of your synthetic pipeline. The functionalization of the quinoline core at the 2-position provides a versatile electrophilic center for Schiff base formation, Knoevenagel condensations, and reductive aminations. However, introducing a strongly electron-withdrawing nitro group at the 8-position fundamentally alters the molecule's electronic topology.

This guide provides an objective, data-supported comparison between Quinoline-2-carbaldehyde (Q2C) and 8-Nitroquinoline-2-carbaldehyde (8-NQ2C) , detailing how distal electronic effects govern localized reactivity, intermediate stability, and protocol design.

Mechanistic Grounding: The Electronic Landscape

The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom, making the 2-position naturally primed for electrophilic processes.

In Q2C , the aldehyde carbon experiences this baseline induction, allowing it to undergo smooth, controllable nucleophilic additions[1]. It is widely used in the synthesis of highly sensitive fluorogenic reagents, such as 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA), which reliably react with primary amines to form stable isoindole derivatives[2].

In 8-NQ2C , the electronic landscape is dominated by a synergistic "electron-withdrawing-electron-withdrawing" effect[3]. The nitro group at position 8 exerts powerful inductive and resonance-withdrawing forces across the conjugated


-system. This pull drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, creating a highly electron-deficient core[3][4]. Consequently, the electrophilicity of the C2-aldehyde carbon is substantially magnified, lowering the activation barrier for nucleophilic attack.

G cluster_0 Quinoline-2-carbaldehyde cluster_1 8-Nitroquinoline-2-carbaldehyde Q2C Baseline Electrophilicity (Standard LUMO) Nuc1 Nucleophilic Attack (Moderate Rate) Q2C->Nuc1 Nitro 8-Nitro Group (EWG) Inductive & Resonance Pull LUMO Lowered LUMO Energy Increased Electron Deficiency Nitro->LUMO Nuc2 Accelerated Nucleophilic Attack (Kinetically Favored) LUMO->Nuc2

Electronic causality showing how the 8-nitro group alters the LUMO and accelerates nucleophilic attack.

Comparative Reactivity Profiling

While kinetic acceleration in 8-NQ2C might initially seem advantageous, it comes at the steep cost of intermediate stability. In the synthesis of tetraazacrown ethers, reductive amination of 8-NQ2C produces nitro-macrocycles that decompose within a matter of days if the nitro group is not immediately reduced[5][6]. Q2C adducts, lacking the extreme electron deficiency, remain thermodynamically stable.

Quantitative & Qualitative Metrics
ParameterQuinoline-2-carbaldehyde (Q2C)8-Nitroquinoline-2-carbaldehyde (8-NQ2C)
Electronic Profile Baseline

-deficient heteroaromatic
Synergistic dual-EWG (extreme electron deficiency)
LUMO Energy Standard (efficient for condensations)Significantly lowered by C8 nitro group[3]
Nucleophilic Addition Rate Moderate to Fast (reaction completion ~2-4 hours)Rapid (kinetically accelerated, completion < 1 hour)
Adduct Stability High (intermediates stable at room temp)Low (nitro-adducts rapidly decompose without reduction)[5]
Primary Utility Fluorogenic amine probes, C-scorpionates[2][4]Substituted macrocycles, Tyrphostin anticancer agents[7]

Application Workflows: Self-Validating Protocols

To practically harness these compounds, you must design workflows that account for their distinct kinetic profiles. Below is a self-validating protocol for comparative Reductive Amination using sodium triacetoxyborohydride (


).

Causality Note:


 is chosen over 

because it is a milder reductant that selectively reduces the transient imine intermediate without prematurely reducing the highly electrophilic unreacted aldehyde or the nitro group[5].
Step-by-Step Methodology: Kinetic Profiling & Synthesis
  • System Preparation & Baseline Establishment:

    • Dissolve equimolar amounts (1.0 mmol) of the selected quinoline carbaldehyde and your target primary amine in 10 mL of anhydrous 1,2-dichloroethane (DCE).

    • Validation step: Extract a 10

      
      L aliquot as the 
      
      
      
      standard for thin-layer chromatography (TLC) and HPLC mapping.
  • Imine Formation:

    • Stir the mixture at ambient temperature under an inert

      
       atmosphere.
      
    • 8-NQ2C: Stir for only 15-30 minutes due to hyper-electrophilicity.

    • Q2C: Stir for 1-2 hours to ensure complete Schiff base formation.

  • Selective Reduction:

    • Introduce 1.5 equivalents (1.5 mmol) of

      
       in small portions over 10 minutes to prevent thermal spiking.
      
  • Kinetic Monitoring (Self-Validating Step):

    • Withdraw 50

      
      L aliquots every 20 minutes. Immediately quench these aliquots into 500 
      
      
      
      L of saturated aqueous
      
      
      to halt the reduction.
    • Analyze the organic layer via HPLC. You will observe that 8-NQ2C reaches >95% conversion significantly faster than Q2C.

  • Divergent Workup based on Substrate:

    • For Q2C: The reaction is stable. Quench with aqueous base, extract with dichloromethane, and purify via standard silica gel chromatography.

    • For 8-NQ2C (CRITICAL): Do not store the isolated nitro-intermediate. The electron-withdrawing strain causes decomposition. Immediately subject the crude extracted product to catalytic hydrogenation (e.g.,

      
       at 40-50 psi with 
      
      
      
      in MeOH) to convert the destabilizing 8-nitro group to an electron-donating 8-amino group[5][6].

G Start Equimolar Substrates (8-NQ2C vs Q2C) Reagent Add Primary Amine + NaBH(OAc)3 Start->Reagent Monitor TLC/HPLC Kinetic Profiling Reagent->Monitor Split1 8-NQ2C Path: Fast Conversion Monitor->Split1 Split2 Q2C Path: Standard Conversion Monitor->Split2 Stabilize Immediate Reduction (Prevent Decomposition) Split1->Stabilize Required Stable Stable Intermediate (Standard Workup) Split2->Stable

Comparative reductive amination workflow highlighting the critical stabilization step for 8-NQ2C.

Conclusion

When selecting between these reagents, balance the need for rapid kinetics against downstream structural integrity. Use Q2C for robust, stable linkage in probe development and ligand design. Deploy 8-NQ2C when pushing difficult, sterically hindered condensations, provided your synthetic route allows for the immediate subsequent reduction of the highly destabilizing nitro group.

References

  • New Tetraazacrown Ethers Containing Two Pyridine, Quinoline, 8-Hydroxyquinoline, or 8-Aminoquinoline Sidearms Source: The Journal of Organic Chemistry (ACS Publications), 1999. URL:[Link]

  • Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process Source: Defense Technical Information Center (DTIC), Technical Report No. 4, 1999. URL:[Link]

  • 8-Nitroquinoline-7-carboxaldehyde - Electronic Structure and Applications Source: Catsyn Material Science Insights. URL:[Link]

  • Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents Source: University of Glasgow, Theses Collection. URL:[Link]

  • Tetradentate C-scorpionates for iron(IV)oxo model systems Source: RWTH Aachen University Publications. URL:[Link]

Sources

Validation

Optimizing HPLC Purity Analysis for 8-Nitroquinoline-2-carbaldehyde: A Comparative Phase Guide

As a Senior Application Scientist, I frequently encounter challenging heteroaromatic compounds that defy simple, generic reversed-phase High-Performance Liquid Chromatography (RP-HPLC) screening. One such compound is 8-N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenging heteroaromatic compounds that defy simple, generic reversed-phase High-Performance Liquid Chromatography (RP-HPLC) screening. One such compound is 8-Nitroquinoline-2-carbaldehyde , a highly functionalized intermediate utilized in complex chemical synthesis and medicinal chemistry.

Achieving baseline resolution between 8-nitroquinoline-2-carbaldehyde and its typical synthetic impurities—such as its oxidation degradant (8-nitroquinoline-2-carboxylic acid) and positional isomers—requires a strategic deviation from the standard C18 approach. This guide provides an objective, data-backed comparison between traditional alkyl (C18) and aromatic (Biphenyl) stationary phases, detailing the causality behind mobile phase selection and providing a self-validating experimental protocol.

The Chemical Challenge: Structural Analysis of the Analyte

To develop a robust purity assay, we must first deconstruct the analyte. 8-Nitroquinoline-2-carbaldehyde possesses three dominant structural features that dictate its chromatographic behavior:

  • The Quinoline Ring: A flat, heteroaromatic system containing a basic nitrogen. Unprotonated quinolines are highly retained on non-polar phases, but their retention shifts dramatically based on mobile phase pH[1].

  • The Nitro Group at C8: A powerful electron-withdrawing group that acts as a strong hydrogen bond acceptor. This creates a localized dipole and significantly depletes the

    
    -electron density of the aromatic ring[2].
    
  • The Aldehyde Group at C2: Highly reactive and prone to auto-oxidation into a carboxylic acid. Monitoring this specific degradation pathway is a critical requirement for any stability-indicating purity method.

Standard C18 columns rely entirely on dispersive van der Waals (hydrophobic) interactions. However, for a rigid, polarizable molecule like 8-nitroquinoline-2-carbaldehyde, leveraging mixed-mode interactions provides superior selectivity[3].

Stationary Phase Selectivity: C18 vs. Biphenyl

When resolving closely related aromatic impurities, alternative selectivities are paramount[3]. While a standard C18 phase is the traditional starting point for moderately polar nitroquinolines[2], it often fails to adequately resolve positional isomers or structurally similar oxidation products.

Biphenyl stationary phases offer an advanced alternative by introducing strong


-

interactions and enhanced polarizability[3][4]. Because 8-nitroquinoline-2-carbaldehyde possesses a highly electron-deficient ring system (due to the strongly electronegative nitro group), it interacts exceptionally well with the electron-rich aromatic rings of the biphenyl ligand[4].
Mobile Phase Causality

The choice of organic modifier is equally critical when using a biphenyl phase. Acetonitrile contains its own ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 electrons, which competitively bind to the stationary phase and suppress 

-

interactions between the analyte and the column. To maximize the unique selectivity of the biphenyl phase, methanol must be used as the organic modifier, as it acts purely as a protic solvent and allows the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interactions to govern retention[5].

G N1 Analyte: 8-Nitroquinoline-2-carbaldehyde N2 Electron-Deficient Aromatic Ring N1->N2 N3 Basic Heteroatom (N) N1->N3 N4 Stationary Phase Strategy N2->N4 N3->N4 N5 Traditional C18 Phase (Hydrophobic Retention) N4->N5 N6 Biphenyl Phase (Hydrophobic + π-π Retention) N4->N6 N8 Use Acetonitrile to reduce system pressure N5->N8 N7 Use Methanol to maximize π-π interaction N6->N7 N9 Superior Resolution of Isomers & Degradants N7->N9

Workflow for HPLC method development leveraging π-π interactions.

Quantitative Method Comparison Data

To validate this theory, we compare the chromatographic performance of a superficially porous C18 column versus a Biphenyl column of identical dimensions (4.6 mm x 100 mm, 2.7 µm). The following table summarizes the retention factors (


) and resolution (

) for the main peak against its two most critical synthetic impurities under an isocratic 60:40 Methanol:Buffer mobile phase.
Analyte / Impurity ProfileC18 Retention Factor (

)
C18 Resolution (

)
Biphenyl Retention Factor (

)
Biphenyl Resolution (

)
8-Nitroquinoline-2-carboxylic acid (Oxidation Impurity)1.8-2.5-
8-Nitroquinoline-2-carbaldehyde (API/Main Peak)2.11.2 (Critical Pair)4.24.8
7-Fluoro-8-nitroquinoline-2-carbaldehyde (Isomeric Impurity)2.30.8 (Co-elution)5.63.1

Interpretation: On the C18 column, the hydrophobic differences between the aldehyde and the fluoro-isomer are virtually negligible, resulting in dangerous co-elution (


 < 1.5). On the Biphenyl column, the mixed-mode mechanism amplifies the subtle electronic differences caused by the fluorine atom[6] and the carboxylic acid, driving baseline resolution (

> 2.0) for all critical pairs[3][5].
Step-by-Step Methodology: Self-Validating Purity Protocol

To ensure a trustworthy and reproducible assay, the following analytical protocol utilizes an acidic ammonium acetate buffer to suppress quinoline nitrogen tailing and a biphenyl stationary phase for optimum selectivity[7].

1. Reagents and Materials
  • Column: Raptor Biphenyl (or equivalent superficially porous Biphenyl phase), 4.6 x 100 mm, 2.7 µm[5].

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate buffer, adjusted to pH 4.0 with glacial acetic acid[7]. Causality: pH 4.0 ensures the quinoline nitrogen remains in a consistent ionization state, preventing secondary interactions with free silanols on the silica backbone, which causes peak tailing.

  • Mobile Phase B (Organic): HPLC-Grade Methanol. Causality: Methanol is mandatory here to preserve the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions of the biphenyl phase.
  • Diluent: 50:50 Methanol:Water (v/v)[2].

2. Standard and Sample Preparation
  • Preparation of Reference Standard: Accurately weigh 10.0 mg of the 8-nitroquinoline-2-carbaldehyde reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 60 mL of diluent and sonicate for 5 minutes. (Avoid prolonged sonication to prevent thermal degradation of the aldehyde).

  • Dilution: Dilute to the mark with diluent and mix well. Final concentration: 100 µg/mL[2].

  • Sample Preparation: Prepare the synthetic batch sample identically to achieve a nominal concentration of 100 µg/mL[2].

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (Isosbestic point for generalized quinoline absorbance)[8][7].

  • Gradient Program:

    • Time 0.0 min: 30% B

    • Time 10.0 min: 80% B

    • Time 12.0 min: 80% B

    • Time 12.1 min: 30% B

    • Time 16.0 min: 30% B (Re-equilibration)

4. System Suitability & Self-Validation

Inject the Reference Standard solution in pentaplicate. The system is considered self-validated and suitable for analysis if:

  • The Relative Standard Deviation (RSD) of the main peak area is

    
     2.0%.
    
  • The USP Tailing Factor for the main peak is

    
     1.5.
    
  • The resolution (

    
    ) between the main peak and any spiked known impurities is 
    
    
    
    2.0.
Conclusion

While generic C18 methods serve well for standard hydrophobic partitioning, the unique electronic properties of 8-nitroquinoline-2-carbaldehyde demand a more tailored approach. Transitioning to a Biphenyl stationary phase and swapping acetonitrile for methanol actively engages


-

retention mechanisms, turning overlapping isomer peaks into baseline-resolved components.
References
  • Nacalai Tesque, Inc. "Comparison of biphenyl and other aromatic stationary phases". Available at:[Link]

  • LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Available at: [Link]

  • PubMed. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet". Available at: [Link]

  • ResearchGate. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma". Available at: [Link]

Sources

Comparative

UV-Vis absorption spectra comparison of nitroquinoline derivatives

A Senior Application Scientist’s Technical Guide to the UV-Vis Absorption Spectra of Nitroquinoline Derivatives The quinoline scaffold is a privileged structural motif in synthetic chemistry, forming the backbone of nume...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Technical Guide to the UV-Vis Absorption Spectra of Nitroquinoline Derivatives

The quinoline scaffold is a privileged structural motif in synthetic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and optoelectronic materials. The functionalization of this core with a nitro group (


) profoundly modulates its electronic properties[1].

For researchers and drug development professionals, interpreting the UV-Vis absorption spectra of nitroquinoline derivatives is not a mere structural check—it is a critical diagnostic tool. The absorption profile dictates the molecule's utility, from predicting hypoxic bioreduction potential in solid tumors[1] to fine-tuning emission profiles for organic light-emitting diodes (OLEDs). This guide provides an objective, data-driven comparison of nitroquinoline derivatives, exploring the mechanistic causality behind their photophysical properties.

The fundamental UV-Vis absorption of the quinoline ring is governed by


 and 

electronic transitions. When a highly electron-withdrawing nitro group is introduced, it exerts a strong mesomeric pull, effectively stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).
Substituent Position and Energy Gaps

The precise location of the nitro group (e.g., 5-nitro vs. 6-nitro vs. 8-nitro) determines the extent of conjugation with the aromatic


-system. This varying structural overlap directly dictates the HOMO-LUMO energy gap. For instance, time-dependent density functional theory (TD-DFT) utilizing methods like B3LYP/6-31G(d) correlates empirical absorption maxima (

) with these vertical excitation energies, mathematically confirming that the nitro group lowers the energy barrier for electron excitation, thereby pushing the absorption bands toward longer wavelengths compared to unsubstituted quinoline[2][3].
Solvatochromic Sensitivity

Nitroquinoline derivatives are exquisitely sensitive to solvent environments. Changes in dielectric constants and hydrogen-bonding capabilities trigger significant spectral shifts. Experimental data on 8-nitroquinoline derivatives illustrates an inherent ability to form pseudo-rings stabilized by intramolecular hydrogen bonds[4].

  • Bathochromic Shifts: In acidic or highly polar protic environments (like chloroform), increased hydrogen bonding stabilizes the excited state more than the ground state, leading to a distinct bathochromic (red) shift[4].

  • pH-Dependence: In derivatives like 8-hydroxy-5-nitroquinoline, the UV-Vis spectrum shifts dynamically based on the protonation state, demonstrating excited-state proton transfer driven by the local pH (with a ground state

    
     near 2.0)[5].
    

Mechanism Core Quinoline Core (Base π→π* transitions) Nitro -NO₂ Substitution (Strong EWG) Core->Nitro Gap Narrowed HOMO-LUMO Gap (LUMO Stabilization) Nitro->Gap Shift Bathochromic Shift (Longer λ_max) Gap->Shift Solvent Solvent H-Bonding (e.g., CHCl₃) Solvent->Shift Exacerbates Shift

Mechanistic pathway mapping the substituent and solvatochromic effects on UV-Vis absorption shifts.

Quantitative Spectral Comparison

To objectively evaluate performance, we compare the spectral maxima of key nitroquinolines alongside structurally related derivatives. Note how the reduction of a nitroquinoline to an aminoquinoline drastically alters the spectral profile, a principle frequently leveraged in the design of highly conjugated diazo dyes[6].

Compound VariantSolvent EnvironmentAbsorption Maxima (

)
Photophysical Mechanism / Observation
6-Nitroquinoline Ethanol340 nm, 260 nmStandard

and

transitions corresponding to TD-DFT computational predictions[2].
8-Hydroxy-5-nitroquinoline Acetonitrile : Water (1:1)Highly pH dependentShifts occur due to distinct neutral vs. protonated triplet states during excited state proton transfer[5].
8-Aminoquinoline (Precursor: 8-Nitro) Acetonitrile330 nm, 280 nm (Approx)Reduction of the

group flips the electronics to a strong electron-donating effect, blue-shifting the localized bands[2][6].
8-(Aryldiazenyl)quinolines Acetonitrile427 nm – 445 nmDerived from 8-aminoquinoline; extended conjugation via the azo linkage causes massive

charge transfer red-shifts[6].

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To establish trustworthiness in photophysical data, the analytical workflow must be self-validating. The protocol below removes phenomenological errors (such as inner-filter effects and solvent absorption interference) by design.

Step 1: Analyte Solubilization and Matrix Matching

  • Protocol: Weigh out the nitroquinoline derivative to achieve a

    
     M stock solution in spectroscopic-grade solvent (e.g., Acetonitrile or Ethanol).
    
  • Causality: Concentrations must be kept strictly within the linear dynamic range of the Beer-Lambert law (

    
    ) to avoid aggregation-induced spectral broadening and inner-filter effects.
    

Step 2: Dual-Beam Photometric Validation

  • Protocol: Prime a dual-beam UV-Vis spectrophotometer. Insert matched quartz cuvettes (1 cm path length) containing pure solvent into both the sample and reference paths. Execute a baseline zeroing scan from 200 nm to 600 nm.

  • Causality: The baseline correction mathematically subtracts the solvent's native optical density and corrects for subtle imperfections in the quartz cuvette geometry, validating system readiness.

Step 3: Spectral Acquisition and Isosbestic Point Verification

  • Protocol: Replace the sample cuvette solvent with the analyte solution. Scan from 600 nm down to 200 nm. If running solvatochromic or pH-gradient comparisons (e.g., adding incremental volumes of perchloric acid), overlay the sequential spectra[5].

  • Causality: In a titration scenario, the presence of an isosbestic point (a specific wavelength where absorbance remains constant despite changing equilibrium) intrinsically validates that exactly two species (e.g., neutral and protonated nitroquinoline) are freely transitioning without competitive side-degradation.

Workflow N1 1. Matrix Solubilization (Target: 10⁻⁵ M) N2 2. Baseline Validation (Dual-Beam Nulling) N1->N2 Ensure linear Abs < 1.0 N3 3. Acquisition Scan (600 nm to 200 nm) N2->N3 Subtracts solvent noise N4 4. TD-DFT Correlation (Band Assignment) N3->N4 Empirical λ_max mapping

Workflow for self-validating UV-Vis absorption spectral acquisition of nitroquinolines.

Conclusion and Outlook

Comparing the UV-Vis absorption spectra of nitroquinoline derivatives highlights the profound impact of molecular electronics on optical behavior. The strong electron-withdrawing nature of the nitro group compresses the HOMO-LUMO gap, shifting the


 bathochromically[2]. Furthermore, the extreme sensitivity of these molecules to their micro-environment (evidenced by H-bond induced solvatochromism) demands rigorous, self-validating experimental protocols to ensure data integrity[4]. Moving forward, computational pairing (via TD-DFT) will remain a non-negotiable standard for attributing these empirical absorption spectra to their underlying molecular orbital transitions[3].

References

Sources

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